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3-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B11891933
M. Wt: 212.17 g/mol
InChI Key: KMDFKBDRFRSUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)naphthalen-2-ol is a high-purity, synthetic organic compound designed for use in non-clinical laboratory research. Its core structure, which combines a naphthalene backbone with a strategically positioned trifluoromethyl group and a hydroxyl function, makes it a valuable intermediate in various research fields. In pharmaceutical research, it serves as a key precursor or building block in the design and synthesis of novel drug candidates and bioactive molecules, where the trifluoromethyl group is often leveraged to influence the compound's lipophilicity, metabolic stability, and binding affinity. This compound is also of significant interest in materials science for the development of advanced organic materials, including polymers and liquid crystals. Furthermore, it can be utilized as a standard or reagent in analytical chemistry methods development and optimization. It is exclusively intended for Research Use Only (RUO) and is NOT intended for use in the diagnosis, prevention, or treatment of human or animal diseases, or for any other form of human or veterinary use . Products labeled as RUO, like this one, are essential tools for scientific investigation but are not subject to the same rigorous regulatory evaluation for safety and performance as diagnostic or therapeutic agents . Researchers are responsible for handling this material according to established laboratory safety protocols and for all applications in a controlled research environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7F3O B11891933 3-(Trifluoromethyl)naphthalen-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

3-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)9-5-7-3-1-2-4-8(7)6-10(9)15/h1-6,15H

InChI Key

KMDFKBDRFRSUBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(F)(F)F)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 Trifluoromethyl Naphthalen 2 Ol

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular vibrations and functional groups present in a compound. For 3-(Trifluoromethyl)naphthalen-2-ol, these methods are crucial for identifying the characteristic frequencies associated with the naphthalene (B1677914) core, the hydroxyl group, and the trifluoromethyl substituent.

The FT-IR spectrum of this compound is expected to be dominated by vibrations of its key functional groups. The hydroxyl group's stretching vibration, ν(O-H), typically appears as a broad band in the 3200–3600 cm⁻¹ region due to intermolecular hydrogen bonding. The precise position and shape of this band can provide information about the association state of the molecules in the sample.

Aromatic C-H stretching vibrations, ν(C-H), are anticipated in the 3000–3100 cm⁻¹ range. The C=C stretching vibrations of the naphthalene ring system will produce a series of sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹. The introduction of the trifluoromethyl group significantly influences the spectrum. The C-F bonds in the -CF₃ group give rise to very strong and characteristic absorption bands. Specifically, the asymmetric and symmetric C-F stretching vibrations are expected to appear in the 1100–1400 cm⁻¹ region and are often among the most intense peaks in the spectrum.

The C-O stretching vibration, coupled with the O-H bending, is expected around 1200-1260 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic ring, are predicted to occur in the 700–900 cm⁻¹ region. For instance, the FT-IR spectrum of the parent molecule, 2-naphthol, shows characteristic bands for out-of-plane C-H bends of one, two, and four adjacent hydrogens at 844, 814, and 742 cm⁻¹, respectively. researchgate.net The substitution at the C3 position in this compound would alter this pattern, providing clear evidence of the substitution site.

Table 1: Expected Characteristic FT-IR Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
O-H Stretch3200 - 3600Strong, BroadSensitive to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1400 - 1650Medium to StrongMultiple bands expected.
C-F Asymmetric Stretch~1350Very StrongCharacteristic of the -CF₃ group.
C-F Symmetric Stretch1100 - 1200Very StrongCharacteristic of the -CF₃ group.
C-O Stretch1200 - 1260Strong
Aromatic C-H Out-of-Plane Bend700 - 900StrongPattern depends on ring substitution.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C-F and O-H give strong IR signals, non-polar bonds, such as the C=C bonds of the aromatic ring, typically produce strong signals in Raman spectra. Therefore, the FT-Raman spectrum of this compound is expected to prominently feature the symmetric "breathing" modes of the naphthalene ring system. These vibrations, which involve the concerted expansion and contraction of the rings, usually appear as sharp, intense bands. The aromatic C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ range, and the C-H stretching modes above 3000 cm⁻¹.

The trifluoromethyl group's vibrations are also Raman active. The symmetric C-F stretching mode, in particular, should be observable. While the hydroxyl group's stretching vibration is often weak in Raman spectra, its presence can still be confirmed. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the molecule's fundamental vibrational modes.

To achieve an unambiguous assignment of the observed vibrational bands, experimental data are often correlated with theoretical calculations based on Density Functional Theory (DFT). Methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide excellent agreement between calculated and experimental vibrational frequencies for related aromatic compounds like Schiff bases derived from naphthalen-2-ol. nih.gov

The process involves first optimizing the molecular geometry of this compound in silico. Subsequently, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. The calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for DFT methods) to correct for anharmonicity and the limitations of the theoretical model. researchgate.net By comparing the scaled theoretical frequencies with the experimental peak positions and intensities, each band in the FT-IR and FT-Raman spectra can be assigned to a specific molecular motion (e.g., stretching, bending, or torsional modes) involving particular atoms or functional groups. This correlative approach is indispensable for distinguishing between complex overlapping bands, especially in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton and the six aromatic protons on the naphthalene ring.

Hydroxyl Proton (OH): The chemical shift of the phenolic proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet, typically in the range of 5-9 ppm.

Aromatic Protons: The naphthalene ring system will exhibit six signals. Based on the known spectrum of 2-naphthol, the protons are typically found between 7.0 and 7.8 ppm. hmdb.caresearchgate.net The introduction of the electron-withdrawing -CF₃ group at the C3 position will significantly impact the chemical shifts of the adjacent protons.

H1 and H4: The H1 proton, being ortho to the -OH group and meta to the -CF₃ group, will appear as a singlet (or a narrow doublet due to small long-range couplings). The H4 proton is ortho to the strong electron-withdrawing -CF₃ group, which will deshield it, causing its signal to shift significantly downfield, likely appearing as a singlet above 8.0 ppm.

H5, H6, H7, H8: These protons on the unsubstituted ring will behave as a typical four-proton system for a substituted naphthalene. H5 and H8 are expected to be further downfield than H6 and H7 due to anisotropic effects. They will likely appear as complex multiplets or distinct doublets and triplets.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
OH5.0 - 9.0broad sShift and broadening are solvent-dependent.
H1~7.2 - 7.4sSinglet due to lack of ortho-coupling.
H4> 8.0sDeshielded by ortho -CF₃ group.
H5~7.8 - 8.0d
H6~7.3 - 7.5t
H7~7.5 - 7.7t
H8~7.8 - 8.0d

s = singlet, d = doublet, t = triplet

The ¹³C NMR spectrum will show 11 distinct signals: 10 for the naphthalene ring carbons and one for the trifluoromethyl carbon.

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift is typically in the 120-130 ppm range, with a large coupling constant (¹JCF > 270 Hz). rsc.org

Naphthalene Carbons: The chemical shifts of the carbon atoms in the naphthalene core are influenced by the attached functional groups.

C2: This carbon, bonded to the hydroxyl group, will be the most downfield of the non-quaternary carbons, expected around 150-155 ppm.

C3: This carbon is directly attached to the -CF₃ group and will appear as a quartet with a smaller coupling constant (²JCF ≈ 30-35 Hz). rsc.org Its chemical shift will be significantly affected by the fluorine atoms.

C1, C4, C4a, C8a: These are the four quaternary carbons. C2 (bearing the -OH) and C3 (bearing the -CF₃) are already discussed. C4a and C8a, at the ring junction, will have distinct chemical shifts.

Other Aromatic Carbons: The remaining carbons (C1, C4, C5, C6, C7, C8) will appear in the typical aromatic region of 110-140 ppm. The specific shifts can be predicted by considering the substituent effects of the -OH and -CF₃ groups. For example, C4 will be deshielded due to its proximity to the C3-CF₃ group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
CF₃120 - 130q (¹JCF > 270 Hz)Large one-bond C-F coupling.
C1108 - 112dShielded by ortho -OH group.
C2150 - 155sAttached to -OH group.
C3125 - 130q (²JCF ≈ 30-35 Hz)Attached to -CF₃ group.
C4128 - 132dDeshielded by adjacent -CF₃ group.
C4a125 - 130sQuaternary carbon.
C5128 - 130d
C6124 - 126d
C7127 - 129d
C8126 - 128d
C8a133 - 136sQuaternary carbon.

s = singlet, d = doublet, q = quartet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for the structural analysis of organofluorine compounds due to its high sensitivity and the wide range of chemical shifts, which provides detailed information about the electronic environment of the fluorine nuclei. nih.gov For this compound, the ¹⁹F NMR spectrum is characterized by a single resonance corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group.

The chemical shift of the CF₃ group is highly sensitive to its position on the naphthalene ring and the electronic effects of neighboring functional groups. In a similar structure, 3-trifluoroacetyl-2-naphthol, the CF₃ group exhibits a chemical shift at approximately -73.2 ppm when measured in deuterochloroform (CDCl₃). dovepress.com This downfield shift is indicative of the deshielding effect experienced by the fluorine atoms due to the extended conjugation of the naphthalene ring system. dovepress.com The electron-withdrawing nature of the trifluoromethyl group itself also plays a significant role in determining its resonance position.

Furthermore, the chemical shift can be influenced by solvent polarity; in many cases, a change in solvent can cause shifts of up to 2 ppm. dovepress.com Generally, the chemical environment, including solvent effects and intramolecular interactions like hydrogen bonding from the adjacent hydroxyl group, finely tunes the precise chemical shift value. nih.govnih.gov

Table 1: Predicted ¹⁹F NMR Data for this compound
ParameterExpected ValueReference Compound/Rationale
Chemical Shift (δ)~ -73 ppm (in CDCl₃)Based on the structurally similar 3-trifluoroacetyl-2-naphthol. dovepress.com
MultiplicitySinglet (s)No adjacent fluorine or hydrogen atoms to cause splitting.
Integration3FCorresponds to the three fluorine atoms of the CF₃ group.

Two-Dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the compound's constitution. Techniques such as Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for this purpose. mdpi.com

COSY (¹H-¹H Correlation): This experiment would reveal correlations between adjacent protons on the naphthalene ring. For instance, the proton at position 1 would show a correlation to the proton at position 4 (a weaker, long-range coupling) and vice-versa. Protons on the second aromatic ring (positions 5, 6, 7, and 8) would show clear correlations to their neighbors.

HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon atom to which it is attached. This allows for the unequivocal assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connections across multiple bonds. Key HMBC correlations would be observed from the aromatic protons to the non-protonated carbons, such as C-2 (bearing the -OH group), C-3 (bearing the -CF₃ group), and the quaternary carbons at the ring junction. A critical correlation would be expected from the proton at C-4 to the carbon of the CF₃ group, definitively confirming the substituent's position at C-3.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
2D NMR ExperimentCorrelating NucleiSignificance
COSYAromatic Protons ↔ Adjacent Aromatic ProtonsConfirms the connectivity of the proton framework on the naphthalene rings.
HSQCAromatic Protons ↔ Directly Bonded Aromatic CarbonsAssigns the signals of all protonated carbons. mdpi.com
HMBCH-1 ↔ C-2, C-3; H-4 ↔ C-2, C-3, C(CF₃)Confirms the relative positions of the hydroxyl and trifluoromethyl groups.
HMBCAromatic Protons ↔ Quaternary CarbonsAssigns the non-protonated carbons in the ring system. mdpi.com

Mass Spectrometry and Elemental Composition Determination

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov For this compound (C₁₁H₇F₃O), the theoretical exact mass can be calculated and compared to the experimental value to confirm its composition. HRMS is capable of distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for this compound
Ion TypeFormulaCalculated Exact Mass (m/z)
[M]⁺·C₁₁H₇F₃O212.04490
[M+H]⁺C₁₁H₈F₃O⁺213.05268
[M-H]⁻C₁₁H₆F₃O⁻211.03762
[M+Na]⁺C₁₁H₇F₃ONa⁺235.03467

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally fragile molecules. nih.gov Given the presence of the acidic phenolic hydroxyl group, this compound is readily analyzed by ESI-MS. In negative ion mode, the compound is expected to form a prominent deprotonated molecule [M-H]⁻ at m/z 211.0. In positive ion mode, protonated molecules [M+H]⁺ and adducts with cations present in the solvent, such as sodium [M+Na]⁺, would be observed. mdpi.com ESI typically results in minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. ornl.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. csic.es While this compound may be amenable to direct GC-MS analysis, phenols are often derivatized to increase their volatility and improve peak shape. A common derivatization method is trimethylsilylation, which converts the polar hydroxyl group into a nonpolar trimethylsilyl (B98337) (TMS) ether. nist.gov

The mass spectrometer coupled to the GC typically uses Electron Ionization (EI), which bombards the molecules with high-energy electrons (70 eV). This process induces extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a "fingerprint" for the compound. The mass spectrum of underivatized 2-naphthol, a related compound, shows a strong molecular ion peak and characteristic fragmentation of the naphthalene core. researchgate.netchemicalbook.com A similar pattern would be expected for this compound, with additional fragments related to the CF₃ group.

Table 4: Predicted Key Ions in the EI Mass Spectrum
m/z ValueProposed Ion/FragmentSignificance
212[M]⁺· (C₁₁H₇F₃O)Molecular Ion
193[M-F]⁺ or [M-H-HF]⁺·Loss of a fluorine atom or HF.
184[M-CO]⁺·Loss of carbon monoxide from the phenol (B47542) ring.
143[M-CF₃]⁺Loss of the trifluoromethyl group.
115[C₉H₇]⁺Fragment of the naphthalene core after losses. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally versatile technique for the analysis of non-volatile compounds and is ideal for this compound, as it does not require derivatization. nih.govsemanticscholar.org The compound can be separated from a mixture using reversed-phase HPLC and subsequently detected by the mass spectrometer, typically using an ESI source.

Tandem Mass Spectrometry (MS/MS or MS²) provides an even deeper level of structural information. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 211.0) is selected, isolated, and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. This process helps to confirm the structure of the precursor ion and can be used for highly selective and sensitive quantification. For this compound, fragmentation of the [M-H]⁻ precursor would likely involve losses of small neutral molecules like HF or CO, providing evidence for the presence and connectivity of the functional groups.

Table 5: Plausible MS/MS Fragmentation Pathway for [M-H]⁻ Ion
Precursor Ion (m/z)Collision EnergyProduct Ion (m/z)Proposed Neutral Loss
211.0Low191.0HF (20.0)
211.0Medium163.0HF + CO (48.0)
191.0Medium163.0CO (28.0)

Computational Chemistry and Theoretical Modeling of 3 Trifluoromethyl Naphthalen 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit in an approximate form, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. arxiv.org The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org This makes it computationally more tractable than methods that rely on the full many-electron wavefunction. arxiv.org

The geometry optimization process starts with an initial guess for the molecular structure. Using a chosen functional and basis set, the Kohn-Sham equations are solved to obtain the electronic energy and electron density. nih.govkit.edu The forces on each atom are then calculated, and an optimization algorithm adjusts the atomic positions to minimize the total energy. arxiv.org This iterative process continues until convergence criteria, such as changes in energy and forces, are met, resulting in a stable, low-energy conformation of the molecule. arxiv.org For 3-(Trifluoromethyl)naphthalen-2-ol, this process would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: This table is illustrative, showing typical data obtained from DFT geometry optimization.)

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-O~1.36 Å
Bond LengthC3-CF3~1.49 Å
Bond LengthC-F (average)~1.35 Å
Bond AngleC3-C2-O~119°
Dihedral AngleC4-C3-C(F3)-F~60°

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of electronic excited states. cecam.org It has become a standard method for calculating the electronic absorption spectra of molecules due to its favorable balance of computational cost and accuracy. ohio-state.edu The linear-response formulation of TD-DFT calculates the vertical excitation energies, which correspond to the peaks in an absorption spectrum, such as a UV-Vis spectrum. ohio-state.edu

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π-π* transitions within the naphthalene (B1677914) ring system. The theory also provides oscillator strengths, which relate to the intensity of these absorption bands. These calculations are crucial for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net

Table 2: Illustrative TD-DFT Results for Electronic Transitions in this compound (Note: This table presents hypothetical data to illustrate typical TD-DFT output.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~330 nm0.15HOMO → LUMO
S0 → S2~295 nm0.45HOMO-1 → LUMO
S0 → S3~280 nm0.30HOMO → LUMO+1

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. nih.gov The XC functional approximates the complex exchange and correlation interactions between electrons. aps.org Functionals are often categorized on a "Jacob's Ladder," ranging from the Local Density Approximation (LDA) to more complex meta-GGAs and hybrid functionals, which include a portion of exact Hartree-Fock exchange. nih.gov The B3LYP functional is a popular hybrid functional often used for organic molecules. nih.govnih.gov

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the def2-TZVP or the 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. aps.orgnih.gov The selection of an appropriate functional and basis set is a critical step in ensuring the reliability of the computational results. nih.gov

Table 3: Common Exchange-Correlation Functionals and Basis Sets in DFT Studies

ComponentExamplesDescription
Exchange-Correlation FunctionalB3LYP, PBE0, M06-2X, ωB97X-DApproximates the exchange and correlation energy. Hybrid functionals like B3LYP are widely used for their general accuracy with organic molecules. nih.gov
Basis Set6-31G(d,p), 6-311++G(d,p), cc-pVTZ, def2-TZVPDescribes the atomic orbitals used to build the molecular orbitals. Pople-style (e.g., 6-31G*) and Dunning-style (e.g., cc-pVTZ) are common choices. nih.gov

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational methods provide descriptors that help in understanding a molecule's electronic characteristics and chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

Table 4: Illustrative Frontier Orbital Energies for this compound (Note: Values are hypothetical and for illustrative purposes.)

OrbitalEnergy (eV)Significance
HOMO-5.80Electron-donating capacity; site of electrophilic attack.
LUMO-1.25Electron-accepting capacity; site of nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.55Indicates chemical reactivity and kinetic stability. aimspress.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen or nitrogen. researchgate.net

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms. researchgate.net

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atom of the hydroxyl group and the fluorine atoms of the trifluoromethyl group. A region of positive potential (blue) would be expected around the hydroxyl proton, making it a likely site for interaction with nucleophiles or for hydrogen bonding.

Table 5: Interpretation of Molecular Electrostatic Potential (MEP) Map for this compound (Note: This table is illustrative of the expected MEP features.)

Molecular RegionExpected MEP ColorPredicted Reactivity
Oxygen of Hydroxyl Group (-OH)Red (High Negative Potential)Site for electrophilic attack; Hydrogen bond acceptor. researchgate.net
Fluorine atoms of Trifluoromethyl Group (-CF3)Red to Yellow (Negative Potential)Electronegative region.
Hydrogen of Hydroxyl Group (-OH)Blue (High Positive Potential)Site for nucleophilic attack; Hydrogen bond donor. researchgate.net
Naphthalene Ring (π-system)Green to Yellow (Neutral to Slightly Negative)Potential for π-stacking interactions and electrophilic aromatic substitution.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. This approach also quantifies the stabilizing effects of electron delocalization, which are crucial for understanding molecular stability and reactivity. These delocalization events are described as donor-acceptor interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, where a higher stabilization energy, E(2), indicates a more significant interaction. icm.edu.plresearchgate.net

For this compound, significant charge transfer interactions are anticipated to occur from the oxygen lone pairs and the π-electrons of the naphthalene ring to various antibonding orbitals. The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating hydroxyl (-OH) group is expected to create a unique electronic environment within the molecule.

Key anticipated NBO interactions include:

Intramolecular Hyperconjugation: Delocalization of electron density from the oxygen lone pairs (n_O) to the antibonding orbitals of adjacent C-C bonds (π_C-C) within the naphthalene ring. Similarly, π-electrons from the naphthalene ring (π_C-C) can delocalize into the antibonding orbitals of the C-CF3 bond (σ_C-CF3).

Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O)π(C2-C3)High
LP (O)π(C1-C10)Moderate
π (C1-C10)π(C2-C3)High
π (C5-C6)π(C4a-C8a)Moderate
σ (C4-H)σ*(C3-C(F3))Low

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar aromatic compounds. Specific computational studies are required for precise E(2) values for this compound.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are a key concept in Density Functional Theory (DFT) that help in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.govjoaquinbarroso.com These functions are derived from the change in electron density at a particular point in the molecule as the total number of electrons is altered. faccts.deyoutube.com

The three main types of Fukui functions are:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in this compound, we can identify the regions most susceptible to chemical reactions. The presence of the -OH and -CF3 groups will significantly influence the local reactivity. The hydroxyl group is expected to activate the naphthalene ring towards electrophilic attack, particularly at the ortho and para positions relative to the -OH group. The trifluoromethyl group, being strongly deactivating, will render the carbon atom it is attached to and the surrounding positions less susceptible to electrophilic attack.

Table 2: Predicted Fukui Function Indices for Selected Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Most Likely Attack
O (of -OH)HighLowNucleophilic
C1ModerateHighElectrophilic
C2LowLow-
C3LowLow-
C4ModerateHighElectrophilic
C (of -CF3)HighLowNucleophilic

Note: This table presents predicted trends based on the known electronic effects of the substituent groups. Actual Fukui function values require specific DFT calculations.

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound pack together in the solid state is governed by a network of intermolecular interactions. These interactions dictate the crystal structure and can influence physical properties such as melting point and solubility.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.commdpi.com The Hirshfeld surface is a three-dimensional map of the space around a molecule in a crystal, color-coded to show regions of close contact with neighboring molecules.

H···H contacts: Typically, these are the most abundant interactions in organic molecules.

C···H/H···C contacts: Representing van der Waals interactions between the carbon framework and hydrogen atoms.

O···H/H···O contacts: Indicative of hydrogen bonding.

F···H/H···F contacts: Arising from the trifluoromethyl group.

C-H···F and π-π Stacking Interactions

The presence of the trifluoromethyl group introduces the possibility of C-H···F hydrogen bonds. While generally considered weak, these interactions can play a significant role in directing the supramolecular assembly. rsc.org The interaction energy of C-H···F bonds is typically in the range of -0.4 kcal/mol for neutral fragments. rsc.org

Furthermore, the planar naphthalene core of this compound facilitates π-π stacking interactions between adjacent molecules. These interactions, driven by a combination of electrostatic and dispersion forces, are a common feature in the crystal packing of aromatic compounds.

Hydrogen Bonding Network Characterization

The most significant intermolecular interaction in the crystal structure of this compound is expected to be the hydrogen bond formed by the hydroxyl group. The -OH group can act as a hydrogen bond donor, interacting with an electronegative atom on a neighboring molecule, such as the oxygen of another hydroxyl group or one of the fluorine atoms of the trifluoromethyl group.

The formation of a robust hydrogen-bonding network, likely involving O-H···O or O-H···F interactions, would be a primary determinant of the crystal packing. The geometry of these hydrogen bonds (donor-acceptor distance and angle) can be precisely characterized using computational methods.

Table 3: Expected Hydrogen Bond Parameters in the Crystal Structure of this compound

Donor-H···AcceptorD-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H···O~0.96~1.80~2.76~170
O-H···F~0.96~2.00~2.90~150

Note: These are idealized and typical values for such hydrogen bonds. The actual parameters will depend on the specific crystal packing.

Advanced Theoretical Studies

Further computational investigations could provide deeper insights into the properties of this compound. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations could predict its electronic absorption and emission spectra, providing information about its potential photophysical properties. Molecular dynamics simulations could be employed to study its behavior in different solvent environments and to understand the dynamics of its intermolecular interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be used to further characterize the nature of the chemical bonds and non-covalent interactions within the system.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for their potential applications in modern technologies like optical data storage, telecommunications, and optical switching. Computational methods, particularly those based on quantum mechanics, are instrumental in the rational design of new organic NLO materials. The prediction of NLO properties for a molecule like this compound relies on calculating its response to an external electric field.

The primary computational tools for this purpose are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). scielo.org.mxresearchgate.netacs.org These methods can accurately compute the key parameters that define a molecule's NLO response: the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon.

The NLO properties of organic molecules are intrinsically linked to their electronic structure. Typically, efficient NLO chromophores possess a π-conjugated system that acts as a bridge between an electron-donating group (D) and an electron-accepting group (A). In this compound, the naphthalene ring provides the π-conjugated system. The hydroxyl (-OH) group acts as a moderate electron donor, while the trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. wikipedia.orgontosight.ai This D-π-A-like structure suggests that this compound could exhibit a significant NLO response.

Computational studies would involve optimizing the molecule's geometry and then calculating its electronic properties using a suitable DFT functional, such as CAM-B3LYP, which is known to perform well for charge-transfer systems. rsc.org The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can reveal the nature of the electronic transitions and the extent of intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large β value. acs.orgnih.gov A small HOMO-LUMO energy gap is generally associated with higher polarizability and a larger NLO response. nih.gov The strong electron-withdrawing nature of the -CF3 group is expected to lower the LUMO energy level, potentially reducing the HOMO-LUMO gap and enhancing the ICT, thereby leading to a significant β value. rsc.org

A representative table of computationally predicted NLO properties for this compound, as would be obtained from a DFT calculation, is presented below.

Table 1. Hypothetical NLO Properties of this compound Calculated via TD-DFT.
ParameterDescriptionHypothetical Value
μ (Debye)Dipole Moment3.5
⟨α⟩ (esu)Mean Polarizability1.8 x 10-23
Δα (esu)Polarizability Anisotropy0.9 x 10-23
βtot (esu)Total First Hyperpolarizability25.0 x 10-30
λmax (nm)Maximum Absorption Wavelength310
Egap (eV)HOMO-LUMO Energy Gap4.25

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of molecules over time. mdpi.comoup.com For a semi-flexible molecule like this compound, MD simulations can reveal the preferred spatial arrangements of its functional groups and the energy barriers between different conformations. acs.orgacs.org Such simulations model the molecule in an explicit solvent environment, providing a more realistic representation of its behavior in solution. oup.com

The conformational flexibility of this compound is primarily centered around two rotatable bonds: the C-C bond connecting the trifluoromethyl group to the naphthalene ring and the C-O bond of the hydroxyl group.

Rotation of the Trifluoromethyl Group: The -CF3 group is not a free rotor. There is an energy barrier to its rotation due to steric hindrance with the adjacent hydrogen atom on the naphthalene ring. MD simulations can quantify this rotational barrier and determine the population of different staggered and eclipsed rotamers. The orientation of the -CF3 group can influence the molecule's dipole moment and its intermolecular interaction patterns. ontosight.ai

Orientation of the Hydroxyl Group: The orientation of the hydroxyl proton is also a key conformational feature. It can be oriented syn or anti with respect to the adjacent C-C bond of the ring. The relative stability of these conformers is influenced by intramolecular hydrogen bonding possibilities and interactions with solvent molecules. Theoretical studies on similar structures have shown that intramolecular hydrogen bonds, including unconventional ones involving fluorine, can significantly stabilize certain conformers. researchgate.net

An MD simulation trajectory, typically spanning nanoseconds to microseconds, provides a large ensemble of molecular structures. nih.gov Analyzing this trajectory allows for the calculation of key structural parameters, such as the distribution of dihedral angles, to identify the most populated (lowest energy) conformations.

The results of such an analysis can be summarized in a table detailing the preferred conformations and their relative populations.

Table 2. Hypothetical Conformational Analysis of this compound from an MD Simulation.
Conformational ParameterDescriptionMajor Conformer(s)Population (%)
τ1 (C-C-C-F)Dihedral angle for CF3 rotationStaggered (60°, 180°, 300°)~95%
τ2 (C-C-O-H)Dihedral angle for -OH orientationanti (near 180°)~75%
syn (near 0°)~25%

This conformational information is vital for understanding how this compound might interact with biological targets or self-assemble in the solid state, guiding further experimental investigations.

Chemical Reactivity and Derivatization Strategies for 3 Trifluoromethyl Naphthalen 2 Ol

Exploration of Reaction Pathways

The unique substitution pattern of 3-(trifluoromethyl)naphthalen-2-ol opens up several avenues for chemical transformations, allowing for the selective modification of the hydroxyl group, the trifluoromethyl group, or the naphthalene (B1677914) ring itself.

Functional Group Transformations of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. Common reactions include O-alkylation and O-acylation to form ethers and esters, respectively.

O-alkylation, typically achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base to form a nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton, facilitating its removal.

O-acylation can be accomplished using various acylating agents such as acid chlorides, acid anhydrides, or through acid-catalyzed esterification with carboxylic acids (Fischer esterification). The Steglich esterification, utilizing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), offers a mild alternative for sensitive substrates.

Reactions at the Trifluoromethyl Group

The trifluoromethyl group is generally characterized by its high stability and inertness to many chemical transformations due to the strength of the carbon-fluorine bonds. However, under certain harsh conditions, it can undergo reactions such as hydrolysis or reduction.

Hydrolysis of a trifluoromethyl group to a carboxylic acid typically requires forcing conditions, such as strong acids or bases at elevated temperatures. The reaction proceeds through a series of nucleophilic substitution steps.

Reduction of the trifluoromethyl group is also a challenging transformation but can be achieved with potent reducing agents.

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is directed by the combined electronic effects of the hydroxyl and trifluoromethyl groups. The hydroxyl group is a powerful activating and ortho-, para-directing group, while the trifluoromethyl group is a strong deactivating and meta-directing group.

In the case of this compound, the hydroxyl group at the 2-position strongly activates the 1- and 3-positions. Since the 3-position is already substituted, electrophilic attack is highly favored at the 1-position. The trifluoromethyl group at the 3-position will direct incoming electrophiles to the 5- and 7-positions of the other ring, but its deactivating effect is generally overcome by the powerful activating effect of the hydroxyl group. Therefore, electrophilic substitution is expected to occur predominantly at the 1-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst. These reactions may be less effective due to the deactivating effect of the trifluoromethyl group.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like naphthalene. However, the presence of a strong electron-withdrawing group, such as the trifluoromethyl group, can facilitate this type of reaction, especially if a good leaving group (like a halogen) is present on the ring. For this compound itself, nucleophilic attack on the ring is unlikely. However, if a halogen were introduced onto the ring, particularly at a position activated by the trifluoromethyl group, SNAr could become a viable reaction pathway. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Derivatization for Analytical and Synthetic Applications

The ability to derivatize this compound is crucial for its application in various fields, including the synthesis of more complex molecules and for analytical purposes.

Formation of Esters and Ethers

The formation of esters and ethers from the hydroxyl group of this compound is a key derivatization strategy. These reactions not only modify the physical and chemical properties of the parent molecule but also serve as a handle for further synthetic transformations or for attaching the molecule to other scaffolds.

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers from alcohols. In the case of this compound, the increased acidity of the hydroxyl group facilitates the initial deprotonation step.

Table 1: Illustrative Examples of Williamson Ether Synthesis with a Naphthol Derivative *

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
Methyl IodideK2CO3AcetoneReflux95
Ethyl BromideNaHTHFRoom Temp.88
Benzyl ChlorideCs2CO3DMF6092

Note: Data presented is for a representative naphthol and serves to illustrate typical reaction conditions. Specific yields for this compound may vary.

Ester Synthesis: Esterification can be achieved through several methods, each with its own advantages. Reaction with acid chlorides or anhydrides is often rapid and high-yielding. The Fischer esterification provides a direct route from carboxylic acids, while the Steglich esterification is suitable for milder conditions.

Table 2: Illustrative Examples of Esterification Reactions with a Phenolic Compound *

Acylating AgentMethodCatalyst/ReagentSolventYield (%)
Acetyl ChlorideAcylationPyridineCH2Cl298
Acetic Anhydride (B1165640)AcylationDMAPCH2Cl295
Benzoic AcidFischerH2SO4Toluene85
Acetic AcidSteglichDCC, DMAPCH2Cl290

Note: Data presented is for a representative phenolic compound and serves to illustrate typical reaction conditions. Specific yields for this compound may vary.

Derivatization with Chiral Reagents for Enantiomeric Excess Determination

While this compound itself is not a chiral molecule, its derivatization with chiral reagents is a crucial concept in the context of asymmetric synthesis where a chiral derivative of this compound might be produced. Should a synthetic route yield a chiral version of a this compound derivative, determining the enantiomeric excess (ee) would be essential. This is typically achieved by reacting the chiral molecule with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography.

The hydroxyl group of a chiral derivative of this compound would be the primary site for reaction with a CDA. Common classes of CDAs for alcohols include chiral carboxylic acids, acid chlorides, and isocyanates. For instance, reaction with an enantiomerically pure chiral carboxylic acid in the presence of a coupling agent would yield a pair of diastereomeric esters. The differing chemical environments of the protons and other nuclei in the diastereomers would lead to distinct signals in the NMR spectrum, allowing for the integration of these signals to determine the enantiomeric excess. nih.gov

Axially chiral derivatizing agents, such as 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), have also been utilized for determining the absolute configuration of alcohols. nih.govresearchgate.net The formation of esters with such reagents can lead to predictable shielding or deshielding effects in the 1H NMR spectrum, which can be correlated to the absolute configuration of the chiral center. nih.govresearchgate.net

Table 1: Representative Chiral Derivatizing Agents for Alcohols

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DerivativeAnalytical Method
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid)AlcoholEster1H NMR, 19F NMR
(1S)-(-)-Camphanic chlorideAlcoholEster1H NMR, HPLC
(R)-(-)-1-(1-Naphthyl)ethyl isocyanateAlcoholCarbamateHPLC
2-(2-(Trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA)AlcoholEster1H NMR

It is important to note that for a non-chiral molecule like this compound, this derivatization would not result in diastereomers unless the chiral reagent induced a chiral axis or plane with hindered rotation, which is less common for this type of structure.

Conjugation with Other Chemical Moieties

The phenolic hydroxyl group of this compound is a prime site for conjugation to other chemical moieties, enabling the modification of its physical, chemical, and biological properties. Standard reactions for phenols, such as ether and ester formation, are applicable here.

Etherification: The hydroxyl group can be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide can then react with an alkyl halide or tosylate in a Williamson ether synthesis to form an ether linkage. This strategy can be used to attach a wide variety of substituents, including alkyl chains, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or other functional molecules.

Esterification: Esterification can be achieved by reacting this compound with a carboxylic acid under acidic conditions (Fischer esterification), or more commonly, with a more reactive acyl halide or anhydride in the presence of a base. This allows for the introduction of a diverse range of acyl groups.

Table 2: General Conjugation Reactions for Phenols

Reaction TypeReagentsMoiety Introduced
Williamson Ether SynthesisAlkyl halide, Base (e.g., K2CO3, NaH)Alkyl, PEG, etc.
EsterificationAcyl chloride/anhydride, Base (e.g., Pyridine, Et3N)Acyl group
Mitsunobu ReactionAlcohol, DEAD, PPh3Alkyl group

The naphthalene ring itself can also be a site for conjugation, although this is generally more challenging. Electrophilic aromatic substitution reactions could potentially be used to introduce other functional groups, with the position of substitution being directed by the existing hydroxyl and trifluoromethyl groups.

Click Chemistry and Related Bioconjugation Approaches

Click chemistry refers to a set of reactions that are high-yield, wide in scope, and easy to perform, making them ideal for bioconjugation. wikipedia.orgnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov For this compound to participate in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group.

This functionalization would typically occur at the hydroxyl group. For example, to introduce a terminal alkyne, the compound could be reacted with propargyl bromide in the presence of a base. To introduce an azide group, it could be reacted with a tosylated or halogenated linker followed by substitution with sodium azide.

Once functionalized, the alkyne- or azide-modified this compound can be "clicked" onto a biomolecule (e.g., a protein, peptide, or nucleic acid) or another molecule of interest that has been modified with the complementary functional group. nih.gov

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free version of click chemistry that is often preferred for reactions in living systems to avoid copper toxicity. wikipedia.org In this case, the alkyne is part of a strained ring system, such as a cyclooctyne.

Table 3: Hypothetical Click Chemistry Functionalization of this compound

Target Functional GroupReagentReaction TypeResulting Moiety
Terminal AlkynePropargyl bromide, BaseWilliamson Ether SynthesisPropargyl ether
Azide1. Ethylene glycol ditosylate, Base2. Sodium azideNucleophilic SubstitutionAzidoethoxy ether

These functionalized derivatives of this compound could then be used in a variety of bioconjugation applications, such as in the development of targeted therapeutic agents or imaging probes. nih.gov

Advanced Research Applications of 3 Trifluoromethyl Naphthalen 2 Ol and Its Derivatives in Materials Science and Photophysics

Advanced Organic Materials Science

The unique combination of the naphthalene (B1677914) core and the trifluoromethyl substituent makes 3-(Trifluoromethyl)naphthalen-2-ol a compelling building block for novel organic materials. The CF3 group can enhance crucial properties such as electron transport, molecular stability, and solubility, making its derivatives suitable for various electronic and optoelectronic applications. beilstein-journals.orgbeilstein-archives.org

Integration into Fluorinated Conjugated Systems

The naphthalen-2-ol moiety provides a versatile platform for creating larger, conjugated systems through chemical modification of the hydroxyl group and the aromatic rings. Integrating this compound into polymers or dendrimers allows for the development of fluorinated conjugated materials. The presence of the CF3 group is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, which is beneficial for creating materials with enhanced electron-accepting and transport capabilities. beilstein-archives.org Furthermore, fluorination can increase the solubility of rigid aromatic structures in organic solvents, which is a significant advantage for the solution-based processing of materials. researchgate.net In conjugated systems, these features can lead to improved performance and stability in electronic devices.

Role in Organic Electronics and Optoelectronics

Derivatives of this compound are promising candidates for use in organic electronics. The electron-withdrawing CF3 group can improve the electron-transporting properties of materials, making them suitable for use as n-type semiconductors in Organic Field-Effect Transistors (OFETs) or as electron-transport or host materials in Organic Light-Emitting Diodes (OLEDs). beilstein-archives.org Research on trifluoromethyl-substituted pyrazoloquinolines has demonstrated their potential in electroluminescent applications, achieving significant brightness and efficiency in OLED devices. mdpi.comresearchgate.net By analogy, materials incorporating the this compound core could exhibit favorable charge transport characteristics and high thermal stability, contributing to the development of more efficient and durable optoelectronic devices. beilstein-archives.org

Application in Functional Thin Films and Devices

The development of functional thin films is critical for the fabrication of electronic and optoelectronic devices. mdpi.comuniv-lorraine.fr Materials derived from this compound can be processed into thin films using techniques like spin-coating or vacuum deposition. The properties of these films are heavily influenced by molecular packing in the solid state. The introduction of the bulky and highly polar CF3 group can disrupt excessive π-π stacking between naphthalene cores, a phenomenon that often quenches solid-state fluorescence. beilstein-archives.org This can lead to materials with high solid-state emission efficiency, a desirable trait for OLED applications. The ability to form stable, uniform thin films with controlled morphology is a key step toward integrating these novel materials into functional devices like sensors, solar cells, and light-emitting diodes. mdpi.com

Photophysical Research and Dye Chemistry

The naphthalen-2-ol scaffold is a classic photophysical system known for its interesting excited-state dynamics. The addition of a trifluoromethyl group at the 3-position is expected to profoundly modulate these properties, opening new avenues for research in dye chemistry and molecular probes.

Excited-State Proton Transfer (ESIPT) Mechanism Investigations

Naphthols are well-known to exhibit Excited-State Proton Transfer (ESIPT), a process where a proton is transferred from the hydroxyl group to a proton-accepting solvent molecule or another part of the same molecule upon photoexcitation. researchgate.netresearchgate.net This process results in the formation of a new, excited tautomeric species that often fluoresces at a much longer wavelength than the original molecule, leading to a large Stokes shift. nih.gov

The acidity of the hydroxyl proton increases dramatically in the excited state. The potent electron-withdrawing nature of the CF3 group at the ortho position (position 3) to the hydroxyl group in this compound would significantly enhance this excited-state acidity even further. This is expected to facilitate the ESIPT process, potentially making it faster and more efficient compared to unsubstituted 2-naphthol. nih.gov The investigation of ESIPT in this molecule provides a model system for understanding how strong electronic perturbations influence proton transfer dynamics, a fundamental process in chemistry and biology. nih.govmdpi.com Molecules capable of efficient ESIPT are valuable as fluorescent probes, laser dyes, and photostabilizers. nih.gov

Fluorescence Properties and Quantum Yield Studies

The fluorescence of this compound is intrinsically linked to its ESIPT behavior. In non-proton-accepting solvents, one would expect to observe fluorescence from the locally excited (neutral) form. In proton-accepting solvents, dual fluorescence may be observed: a higher-energy band from the neutral form and a lower-energy, red-shifted band from the naphtholate anion formed via ESIPT. mdpi.com

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a critical parameter. For comparison, the parent compound, 2-Naphthol, has a quantum yield of 0.32 in cyclohexane. aatbio.com The introduction of a trifluoromethyl group can influence the quantum yield in several ways. While it can enhance desirable photophysical pathways, the presence of heavier fluorine atoms can also promote intersystem crossing to the triplet state, which may reduce the fluorescence quantum yield. Detailed studies are necessary to quantify the emission wavelengths, lifetimes, and quantum yields of this compound and its derivatives in various solvent environments to fully characterize their potential as fluorescent materials.

Below is a table comparing the photophysical properties of the parent compound, 2-Naphthol, with a related trifluoromethylated Schiff base to illustrate the potential effects of the CF3 group.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
2-Naphthol aatbio.comCyclohexane~325~353~280.32
Trifluoromethylated Quinoline-Phenol Schiff Base beilstein-journals.orgChloroform (B151607)370455850.80
Trifluoromethylated Quinoline-Phenol Schiff Base beilstein-journals.orgDMSO3755251500.75
Trifluoromethylated Quinoline-Phenol Schiff Base beilstein-journals.orgMethanol (B129727)3755051300.85

Note: Data for the Trifluoromethylated Quinoline-Phenol Schiff Base is provided as an example of a related compound system exhibiting ESIPT and the influence of a CF3 group; it is not data for this compound itself.

Development of Fluorescent Probes and Labels

The development of fluorescent probes and labels is a significant area of research, with applications ranging from bio-imaging to chemical sensing. Naphthalene-based dyes are frequently utilized due to their inherent fluorescence and sensitivity to the local environment. The introduction of a trifluoromethyl group is a common strategy to fine-tune the photophysical properties of such probes. This substituent can enhance the brightness and stability of a fluorophore and, in some cases, introduce sensitivity to specific analytes.

However, a thorough review of scientific databases reveals a lack of specific studies detailing the synthesis and application of fluorescent probes derived directly from this compound. While research exists for other trifluoromethyl-substituted naphthalene derivatives and a wide array of naphthol-based sensors, the specific contributions of the trifluoromethyl group at the 3-position of the naphthalen-2-ol core to sensing and labeling applications have not been extensively documented.

Modulation of Photodynamics in Different Media

The photodynamic behavior of a fluorophore, including its absorption and emission characteristics, can be significantly influenced by the surrounding medium. Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can alter the energy levels of the ground and excited states, leading to shifts in the emission spectrum (solvatochromism), changes in fluorescence lifetime, and variations in quantum yield.

For a molecule like this compound, the interplay between the electron-rich naphthol system and the electron-withdrawing trifluoromethyl group would be expected to result in interesting photophysical properties that are sensitive to the solvent environment. The hydroxyl group, in particular, can participate in hydrogen bonding, which would likely lead to distinct photodynamic behavior in protic versus aprotic solvents.

Nevertheless, specific experimental data and detailed analyses of the photodynamics of this compound in different media are not available in the current body of scientific literature. General principles of solvent effects on the fluorescence of aromatic molecules suggest that an increase in solvent polarity would likely lead to a red-shift in the emission of this compound, but empirical data is needed for confirmation and detailed characterization.

Advanced Analytical Techniques for Fluorinated Naphthalenols in Research Contexts

Chromatographic Separations

Chromatographic techniques are fundamental for the separation, identification, and quantification of 3-(Trifluoromethyl)naphthalen-2-ol from reaction mixtures, and for assessing its purity. The choice of method depends on the compound's properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is often the primary choice for such moderately polar compounds.

Method Development Considerations: The development of a robust HPLC method involves the optimization of several parameters to achieve adequate separation and detection. For this compound, a typical starting point would be a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (water with a pH modifier like formic acid or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often preferred to ensure good resolution from potential impurities.

Detection is commonly achieved using a UV detector, as the naphthalene (B1677914) ring system possesses a strong chromophore. The selection of the detection wavelength should be optimized based on the UV spectrum of this compound to maximize sensitivity. For trace analysis or identification of unknown impurities, mass spectrometry (LC-MS) can be coupled with HPLC to provide molecular weight and structural information. researchgate.netnih.gov

In some cases, derivatization may be employed to enhance detectability, particularly for fluorescence detection. researchgate.netsqu.edu.om For instance, reacting the hydroxyl group of the naphthalenol with a fluorescent tagging agent can significantly lower the limit of detection. researchgate.net

Illustrative HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method validation according to established guidelines is crucial to ensure the reliability of the analytical results, assessing parameters such as linearity, accuracy, precision, and robustness. nih.gov

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com Due to the polar hydroxyl group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and potential thermal degradation. To overcome these issues, derivatization is typically required to convert the polar -OH group into a less polar, more volatile moiety. nih.govwiley.com

Derivatization and Method Parameters: A common derivatization strategy is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) ether. Acetylation with reagents such as acetic anhydride (B1165640) is another viable option. nih.gov

The derivatized analyte can then be separated on a low- to mid-polarity capillary column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase. Detection is most commonly performed using a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification and structural confirmation. nih.govwiley.com

Exemplary GC Method Parameters (after derivatization):

ParameterCondition
Column (5%-Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 280 °C
Oven Program Initial 150 °C, ramp to 300 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

For chiral molecules, separating the enantiomers is often necessary as they can exhibit different biological activities. If this compound were to be resolved into its enantiomers due to atropisomerism or the presence of a stereocenter introduced through its synthesis or derivatization, Supercritical Fluid Chromatography (SFC) would be a highly effective technique. nih.govnih.gov

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov It often provides faster separations and is more environmentally friendly than normal-phase HPLC. nih.gov

Enantioseparation Strategy: The key to enantioseparation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have shown great success in separating a broad range of chiral compounds. nih.govfagg.be

Method development in SFC involves optimizing the mobile phase composition (the type and percentage of co-solvent, often an alcohol like methanol or ethanol), back pressure, temperature, and flow rate to achieve baseline separation of the enantiomers.

Potential SFC Method Parameters for Enantioseparation:

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Supercritical CO2 / Methanol (e.g., 80:20 v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Elemental Analysis of Fluorine

Determining the fluorine content is a fundamental aspect of characterizing a fluorinated compound like this compound. This confirms the successful incorporation of the fluorine-containing group and helps to establish the compound's elemental composition.

Combustion Ion Chromatography (CIC) is a robust method for determining the total fluorine content in a sample. nih.govmeasurlabs.com This technique is particularly useful for quantifying total organic fluorine (TOF). nih.gov The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts all fluorine atoms into hydrogen fluoride (B91410) (HF). nih.govnih.gov The resulting gases are then passed through an absorption solution, and the fluoride ions are subsequently quantified by ion chromatography. shimadzu.com

This method provides a measure of the total fluorine present, which can be compared against the theoretical fluorine content of this compound to assess purity from a fluorine perspective. The method can be automated for high-throughput screening. nih.gov

Key Steps in CIC Analysis:

Sample Combustion: The sample is combusted at a high temperature (typically 900-1100 °C) in a stream of argon and oxygen.

Gas Absorption: The combustion gases, including the generated HF, are bubbled through an aqueous absorption solution.

Ion Chromatography: The absorption solution is injected into an ion chromatograph to separate and quantify the fluoride ion.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for elemental analysis. wikipedia.org When a sample is irradiated with high-energy X-rays, atoms in the sample are excited, leading to the emission of characteristic secondary (or fluorescent) X-rays. wikipedia.org The energy of these emitted X-rays is specific to each element, allowing for their identification, and the intensity is proportional to the concentration of the element. wikipedia.org

Recent advancements in XRF technology, particularly in handheld devices, have improved the sensitivity for lighter elements, making the detection of fluorine feasible. rsc.orgbruker.com This technique can provide a rapid, non-destructive screening of the fluorine content in a sample of this compound. bruker.comrsc.org While traditionally less sensitive for light elements like fluorine compared to other methods, modern XRF instruments with specialized detectors and X-ray sources can provide valuable qualitative and quantitative information. rsc.orgrsc.org

Particle Induced Gamma-ray Emission (PIGE) for Fluorine Detection

Particle-Induced Gamma-ray Emission (PIGE) is a powerful, non-destructive nuclear analysis technique used for determining the elemental composition of materials. wikipedia.org It is particularly effective for quantifying the total fluorine content in a sample, making it a valuable tool in the study of fluorinated compounds like this compound. acs.orgiaea.org The technique involves bombarding a sample with a high-energy ion beam, typically protons, which excites the nuclei of the atoms within the sample. wikipedia.org As these excited nuclei return to their ground state, they emit gamma-rays with energies characteristic of the specific isotope, acting as a unique "fingerprint" for that element. ictp.it

The primary advantage of PIGE in the context of analyzing fluorinated naphthalenols is its high sensitivity and specificity for fluorine-19 (¹⁹F), the stable isotope of fluorine. The analysis relies on a specific nuclear reaction, ¹⁹F(p, p'γ)¹⁹F. nih.gov When a sample containing this compound is irradiated with a proton beam, the fluorine nuclei are excited. The subsequent de-excitation emits prompt gamma-rays at specific, well-defined energies (e.g., 110 keV and 197 keV), which are signatures of fluorine. iaea.orgnih.gov The intensity of these emitted gamma-rays is directly proportional to the concentration of fluorine in the sample, allowing for precise quantification.

In a typical research setting, a sample containing this compound would be placed in a vacuum chamber and irradiated with a proton beam from a particle accelerator. nd.edu The energy of the proton beam is carefully selected, often in the range of a few MeV, to maximize the cross-section of the nuclear reaction for fluorine, thereby enhancing the sensitivity of the measurement. nih.gov A high-resolution gamma-ray detector, such as a High-Purity Germanium (HPGe) detector, is positioned near the sample to detect the emitted gamma-rays. ictp.it

Quantification of the fluorine content, and by extension the concentration of this compound, is typically achieved by comparing the gamma-ray yield from the sample to that of a known standard with a certified fluorine concentration. nih.gov This comparative analysis allows for the calculation of the absolute fluorine concentration in the sample material, often expressed in micrograms per gram (µg/g) or parts per million (ppm). nih.govconsumeraffairs.com While PIGE provides a total fluorine measurement and does not differentiate between different fluorine-containing compounds in a mixture, its application to a purified sample of this compound allows for a direct and accurate quantification of the compound itself. acs.org

The data generated from PIGE analysis is typically presented as an energy spectrum, showing gamma-ray counts versus energy. The peaks corresponding to fluorine are then integrated, and their area is used for quantification.

Table 1: Representative PIGE Analysis Data for Fluorine Quantification

The following interactive table illustrates typical parameters and hypothetical results from a PIGE analysis aimed at quantifying the fluorine content in a sample matrix containing this compound.

ParameterValueDescription
Ion Beam Proton (p)The type of particle used to irradiate the sample.
Beam Energy 3.4 MeVThe energy of the incident proton beam, optimized for the ¹⁹F(p, p'γ)¹⁹F reaction. nih.gov
Target Nucleus ¹⁹FThe stable isotope of fluorine being analyzed.
Nuclear Reaction ¹⁹F(p, p'γ)¹⁹FThe specific inelastic scattering reaction that produces the characteristic gamma-rays. nih.gov
Characteristic γ-ray Energy 1 110 keVA primary gamma-ray energy peak used for fluorine identification and quantification. nih.gov
Characteristic γ-ray Energy 2 197 keVA second prominent gamma-ray energy peak for fluorine, often used for confirmation. iaea.org
Detector Type HPGeHigh-Purity Germanium detector, providing excellent energy resolution for distinguishing gamma-ray peaks. ictp.it
Reference Standard CaF₂A common standard material with a known, stable fluorine concentration used for calibration. nih.gov
Hypothetical Fluorine Conc. 15.8 µg/cm²A sample result representing the areal density of fluorine detected on the sample surface.
Calculated Compound Conc. 98.2 µg/cm²The concentration of this compound calculated from the fluorine concentration.

This analytical approach provides robust and quantitative data on the presence of the trifluoromethyl group in the naphthalenol structure, which is crucial for various research applications, including metabolism studies, environmental fate analysis, and material science.

Q & A

Q. Key Considerations :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase side reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 1–5 mol% optimizes coupling efficiency while minimizing metal residues .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) improves purity.

Which analytical techniques are most effective for structural characterization of this compound?

Basic Research Question
A multi-technique approach ensures accurate confirmation:

  • NMR Spectroscopy : ¹⁹F NMR identifies the -CF₃ group (δ ≈ -60 to -65 ppm), while ¹H/¹³C NMR resolves aromatic protons and substituent effects .
  • X-ray Crystallography : SHELX or WinGX software refines crystal structures, confirming bond lengths/angles and hydrogen-bonding networks .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 216.05) and fragmentation patterns .

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450 or kinase enzymes) .
  • Pharmacophore Modeling : Identifies key motifs (e.g., hydrogen-bond donors from -OH and hydrophobic regions from -CF₃) for activity .
  • QSAR Studies : Correlates substituent effects (Hammett σ values) with bioactivity data from cytotoxicity assays .

Case Study : Derivatives with electron-donating groups at C-6 show enhanced antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 μM) .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Advanced Research Question
Crystallization difficulties stem from the compound’s hydrophobicity and conformational flexibility. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to modulate solubility.
  • Co-Crystallization : Add co-formers (e.g., 1,2-bis(4-pyridyl)ethane) to stabilize lattice packing .
  • Temperature Gradients : Slow cooling (0.5°C/hr) from saturated solutions promotes nucleation .

How do researchers analyze thermal stability and decomposition pathways of this compound?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measures weight loss (~5% at 200°C) due to -CF₃ group decomposition .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting point ≈ 120–125°C) and exothermic degradation peaks .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile decomposition products (e.g., COF₂ or HF) .

What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

Advanced Research Question
The -CF₃ group directs electrophiles to specific positions:

  • Meta-Directing Effect : -CF₃ deactivates the ring, favoring substitution at C-1 and C-4 via resonance withdrawal .
  • Kinetic vs. Thermodynamic Control : Nitration at low temperatures (-10°C) yields C-1 nitro derivatives, while higher temperatures (25°C) favor C-4 products .

Computational Support : Fukui indices (DFT) highlight nucleophilic attack susceptibility at C-1 (f⁺ = 0.12) and C-4 (f⁺ = 0.09) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.